1,1,1-Trifluoro-2-butanone
Overview
Description
1,1,1-Trifluoro-2-butanone is a chemical compound with the molecular formula C4H5F3O . It is used in various laboratory applications .
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-2-butanone involves the use of dichloromethane at -78° C. The mixture is then stirred at 0° C. for 3 hours, and cautiously quenched by dropwise addition of ice-water over a period of 1 hour.
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2-butanone has been studied using chirped-pulsed Fourier transform microwave spectroscopy. Quantum chemical calculations were carried out to obtain information about the structure, relative stability, and difference in populations of the three lowest energy conformers corresponding to dihedral angles of 0°, 82.8°, and 119.2° along the carbon backbone .
Physical And Chemical Properties Analysis
1,1,1-Trifluoro-2-butanone has a density of 1.2±0.1 g/cm3, a boiling point of 45.4±35.0 °C at 760 mmHg, and a vapour pressure of 348.6±0.1 mmHg at 25°C. Its enthalpy of vaporization is 28.9±3.0 kJ/mol, and it has a flash point of -8.8±17.4 °C .
Scientific Research Applications
Rotational Spectrum Analysis
1,1,1-Trifluoro-2-butanone's rotational spectra, including those of its isotopologues, have been extensively studied using chirped-pulse Fourier transform microwave spectroscopy. This research aids in understanding the molecule's structure, stability, and internal rotational dynamics, which are crucial for applications in physical chemistry and molecular physics (Evangelisti, Sedo, & van Wijngaarden, 2011).
Organic Synthesis and Structural Analysis
The compound has been used in organic synthesis, particularly in the formation of specific alcohols and esters. For example, its reduction with lithium aluminium hydride yields trifluoro alcohols, important in organic synthesis and pharmaceuticals (Faure, Felix, Laurent, & Mišoň, 1997).
Radioactive Synthesis
In radiopharmaceuticals, 1,1,1-Trifluoro-2-butanone has been used in the synthesis of carbon-14 labeled compounds, which are critical in medical diagnostics and biological research (Dischino, Banville, & Rémillard, 2003).
Biochemical Production
The biochemical production of 2-butanone, a derivative of 1,1,1-Trifluoro-2-butanone, has been achieved by genetically engineering Klebsiella pneumoniae. This advancement opens up possibilities in biotechnology for producing chemicals from renewable resources (Chen, Sun, Huang, Wu, & Liu, 2015).
Biofuel Research
1,1,1-Trifluoro-2-butanone has potential applications in biofuel research, especially regarding its derivatives like 2-butanone. Studies have shown promising results in terms of combustion stability and efficiency when used in spark ignition engines, highlighting its potential as a sustainable fuel alternative (Hoppe, Burke, Thewes, Heufer, Kremer, & Pischinger, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,1-trifluorobutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVHMPFSDVNFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959050 | |
Record name | 1,1,1-Trifluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-butanone | |
CAS RN |
381-88-4 | |
Record name | 1,1,1-Trifluoro-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 381-88-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1-Trifluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-Trifluoro-2-butanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1-TRIFLUORO-2-BUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU2S3EQD9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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